molecular formula C30H28N4O3 B11235802 6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11235802
M. Wt: 492.6 g/mol
InChI Key: LHTKZIQAVZFENO-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups that contribute to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable catalyst.

    Attachment of the 4-methylbenzyl group: This can be done through a nucleophilic substitution reaction, where the pyrazolo[3,4-b]pyridine core reacts with 4-methylbenzyl chloride.

    Addition of the 4-methylphenyl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methylphenylboronic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Material Science: The unique structure of this compound may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C30H28N4O3

Molecular Weight

492.6 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C30H28N4O3/c1-18-5-9-20(10-6-18)17-31-30(35)23-16-24(22-13-14-25(36-3)26(15-22)37-4)32-29-27(23)28(33-34-29)21-11-7-19(2)8-12-21/h5-16H,17H2,1-4H3,(H,31,35)(H,32,33,34)

InChI Key

LHTKZIQAVZFENO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=NNC(=C23)C4=CC=C(C=C4)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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